![molecular formula C12H15NO4 B1394195 N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide CAS No. 1181303-30-9](/img/structure/B1394195.png)
N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide
Vue d'ensemble
Description
“N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide” is a chemical compound with the empirical formula C12H15NO4 . Its molecular weight is 237.25 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound is O=C(NCC)COC(C=C1)=C(OC)C=C1C=O . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid substance . More detailed physical and chemical properties were not found in the web search results.Applications De Recherche Scientifique
Synthesis and Biological Activities
- N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide derivatives have been synthesized and studied for various biological activities. For instance, compounds with 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, similar in structure to this compound, exhibited cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These activities were notably comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).
Chemical Synthesis and Process Optimization
- N-(2-Hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs, can be produced by chemoselective monoacetylation of 2-aminophenol, similar to the chemical structure of this compound. This process has been optimized using different acyl donors and various parameters, showcasing the versatility in synthesizing similar compounds (Magadum & Yadav, 2018).
Comparative Metabolism Studies
- Comparative studies on the metabolism of chloroacetamide herbicides, which include compounds structurally related to this compound, have been conducted. These studies focus on how these compounds are metabolized in human and rat liver microsomes, contributing to understanding their biological processing and potential impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
Crystal Structure Analysis
- Research on the crystal structure of similar compounds, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, has been carried out. Such studies provide insights into the molecular structure and potential applications of this compound in various fields, including material science and pharmaceuticals (Kalita & Baruah, 2010).
Antimicrobial and Cytotoxicity Studies
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These studies provide insights into the potential of such compounds in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(4-formyl-2-methoxyphenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(15)13-5-6-17-11-4-3-10(8-14)7-12(11)16-2/h3-4,7-8H,5-6H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHCBKQYXVUUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B1394113.png)
![N-[2-(2,5-dichlorophenoxy)ethyl]acetamide](/img/structure/B1394114.png)
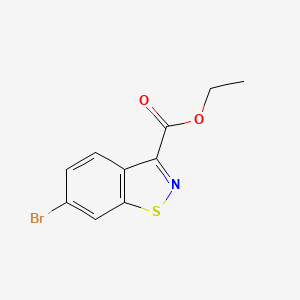

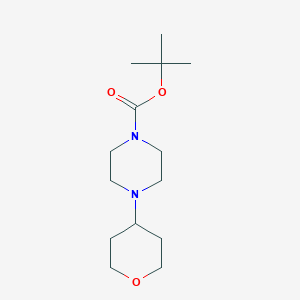

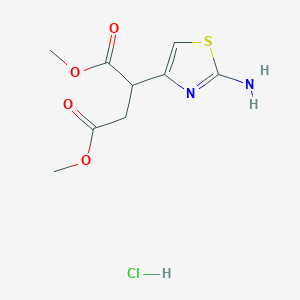
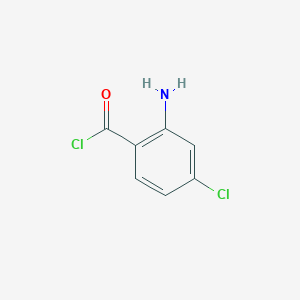



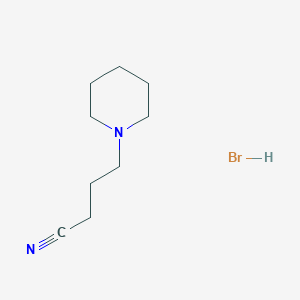

![N-[2-(pyridin-3-yloxy)ethyl]acetamide](/img/structure/B1394134.png)
